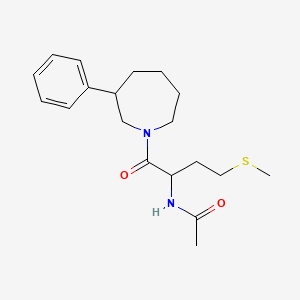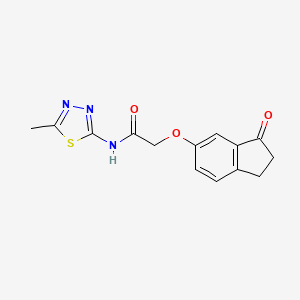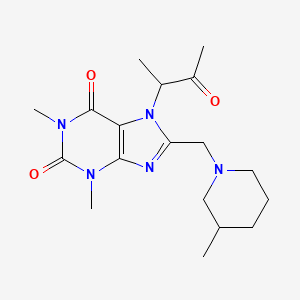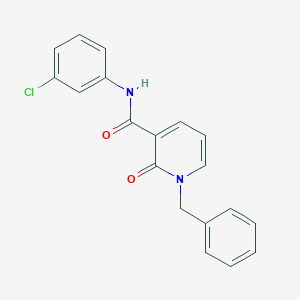![molecular formula C20H15FN6O4S B2568530 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 897612-65-6](/img/structure/B2568530.png)
N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several interesting functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a fluorophenyl group, and a nitrophenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring, which is a heterocyclic ring containing nitrogen and sulfur atoms . The fluorophenyl and nitrophenyl groups would be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazolo[3,2-b][1,2,4]triazole ring and the fluorophenyl and nitrophenyl groups . These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific arrangement of atoms within the molecule .Scientific Research Applications
Highly Selective Sensors
Compounds with structures related to thiazolo-triazoles have been investigated for their selectivity and sensitivity as fluorescent and colorimetric sensors. For example, a study explored the use of a compound with a triazole binding site for the selective detection of Hg2+ ions in an aqueous solution, demonstrating significant fluorescence quenching and a remarkable red shift in both absorption and fluorescence spectra, facilitating naked-eye detection (Ruan, Maisonneuve, & Xie, 2011).
Future Directions
Given the interesting structure of this compound and the known activities of related thiazolo[3,2-b][1,2,4]triazole derivatives, it could be worthwhile to study this compound further. Potential areas of research could include synthesis optimization, detailed characterization of its physical and chemical properties, and exploration of its biological activities .
Mechanism of Action
Target of Action
Compounds in the 1,2,4-triazolo[3,2-b][1,3]thiazole class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary depending on their structure and functional groups.
Mode of Action
The mode of action of these compounds is also diverse and depends on their specific targets. For example, some may inhibit enzymes, while others may interact with cellular receptors or DNA .
Biochemical Pathways
The affected biochemical pathways can be numerous and depend on the specific targets and mode of action of the compound. For example, enzyme inhibitors may affect metabolic pathways, while compounds that interact with cellular receptors may affect signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and are influenced by factors such as the compound’s structure, functional groups, and the specific biological system in which they are used .
Result of Action
The molecular and cellular effects of these compounds can include changes in cellular metabolism, signal transduction, and gene expression, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O4S/c21-16-7-2-1-6-15(16)17-24-20-26(25-17)14(11-32-20)8-9-22-18(28)19(29)23-12-4-3-5-13(10-12)27(30)31/h1-7,10-11H,8-9H2,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVLGDJWLIDBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2568448.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2568449.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-ethyl-8-methoxy-5-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568450.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568459.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)
![(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2568462.png)



